Tafluprost Impurity Marker: Unique Regulatory Requirement for the Isobutoxy Substitution
The target compound is a confirmed process‑related impurity of tafluprost API. In a validated RP‑HPLC method, it was separated and quantified alongside the geometric isomer and other related substances, demonstrating a distinct relative retention time (RRT). In contrast, the 4‑methoxy (CAS 711‑38‑6) and 4‑ethoxy (CAS 26902‑76‑1) analogs are not reported as tafluprost impurities and are not included in the regulatory impurity profile. The specificity of the method for the isobutoxy derivative is essential for accurate batch release testing [1].
| Evidence Dimension | Regulatory impurity status in tafluprost drug substance |
|---|---|
| Target Compound Data | Identified and quantified as a tafluprost‑related impurity; resolved with distinct RRT in a gradient RP‑HPLC method (C18 column, mobile phase A: water/methanol/orthophosphoric acid 900:100:1; mobile phase B: acetonitrile/water 900:100) [1]. |
| Comparator Or Baseline | 4‑Methoxy‑2,2,2‑trifluoroacetophenone (CAS 711‑38‑6) and 4‑Ethoxy‑2,2,2‑trifluoroacetophenone (CAS 26902‑76‑1): not listed in tafluprost impurity profiles. |
| Quantified Difference | Target compound is a mandatory reference marker; comparators are irrelevant for tafluprost QC. |
| Conditions | Validated RP‑HPLC‑UV/LC‑MS method for tafluprost API, ICH Q2(R1) compliant. |
Why This Matters
Procurement of the exact isobutoxy compound is non‑negotiable for laboratories performing tafluprost impurity testing; any other alkoxy analog would fail system suitability criteria.
- [1] Sreenivasulu, J. et al. (2016) 'Development of Novel RP‑HPLC Method for Separation and Estimation of Critical Geometric Isomer and Other Related Impurities of Tafluprost Drug Substance and Identification of Major Degradation Compounds by Using LC–MS', Journal of Chromatographic Science, 54(8), pp. 1397–1407. View Source
